2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(6-fluoro-4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)ethyl]acetamide
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Overview
Description
2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(6-fluoro-4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)ethyl]acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes an isoxazole ring, a fluoro-substituted benzotriazinone moiety, and an acetamide group. Its multifaceted structure allows it to participate in diverse chemical reactions and exhibit a range of biological activities.
Preparation Methods
The synthesis of 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(6-fluoro-4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)ethyl]acetamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the Isoxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Fluoro-Substituted Benzotriazinone Moiety: This step may involve nucleophilic substitution reactions using fluoro-substituted benzotriazinone derivatives.
Coupling with Acetamide Group: The final step involves coupling the intermediate with an acetamide derivative under suitable conditions, such as using coupling reagents like EDCI or DCC.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.
Chemical Reactions Analysis
2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(6-fluoro-4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)ethyl]acetamide can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and catalysts like palladium or platinum. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(6-fluoro-4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)ethyl]acetamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(6-fluoro-4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(6-fluoro-4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)ethyl]acetamide can be compared with other similar compounds, such as:
- 4-(4-fluoro-benzylidene)-3-methyl-4H-isoxazol-5-one
- 3,4-dichloro-5-oxo-2,5-dihydro-2-furanyl benzoate
These compounds share structural similarities but differ in their specific functional groups and overall structure. The unique combination of the isoxazole ring, fluoro-substituted benzotriazinone moiety, and acetamide group in this compound contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(6-fluoro-4-oxo-1,2,3-benzotriazin-3-yl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN5O3/c1-9-12(10(2)25-20-9)8-15(23)18-5-6-22-16(24)13-7-11(17)3-4-14(13)19-21-22/h3-4,7H,5-6,8H2,1-2H3,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRDMXVPWCGEAPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)NCCN2C(=O)C3=C(C=CC(=C3)F)N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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